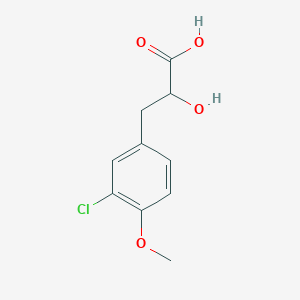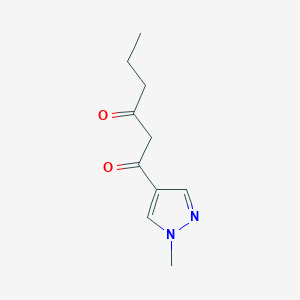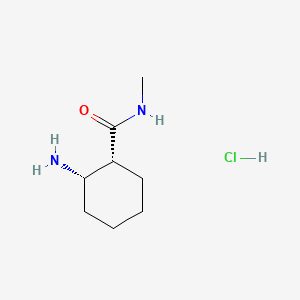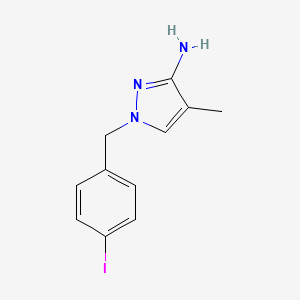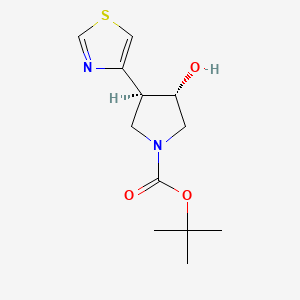
tert-Butyl (3S,4S)-3-hydroxy-4-(thiazol-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a thiazole ring, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-hydroxy-4-pyrrolidinecarboxylate and 1,3-thiazole.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with appropriate solvents (e.g., dichloromethane, tetrahydrofuran) and catalysts (e.g., palladium, copper).
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Signal Transduction: Modulates signal transduction pathways by interacting with key proteins.
Receptor Binding: Binds to specific receptors, altering their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- tert-butyl (3R,4R)-3-hydroxy-4-(1,3-oxazol-4-yl)pyrrolidine-1-carboxylate
Uniqueness:
- Chirality: The specific (3R,4R) configuration imparts unique stereochemical properties.
- Functional Groups: The combination of hydroxy, thiazole, and pyrrolidine rings provides a versatile scaffold for various chemical reactions.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-4-8(10(15)5-14)9-6-18-7-13-9/h6-8,10,15H,4-5H2,1-3H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
UZMFXOJAYGZQOO-WCBMZHEXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CSC=N2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


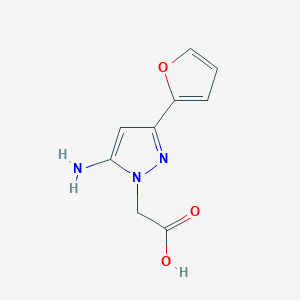
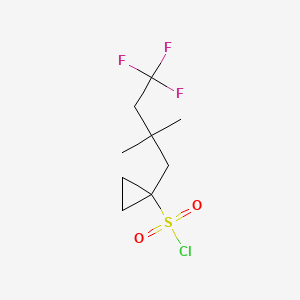
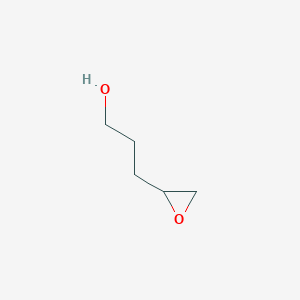


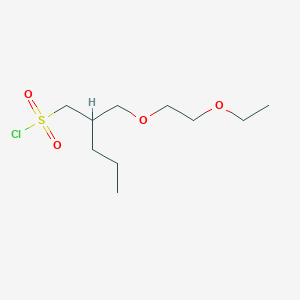
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)

